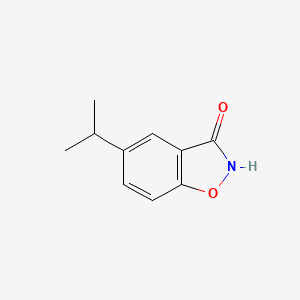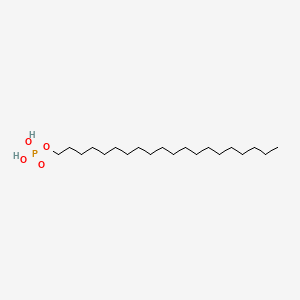
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid derivative is coupled with various aryl halides in the presence of a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and solvent systems.
化学反応の分析
Types of Reactions
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenol.
Reduction: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)borane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Pinacol Phenylboronate
Uniqueness
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the difluoro and pyrrolidinyl groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
特性
分子式 |
C16H20BF2NO3 |
|---|---|
分子量 |
323.1 g/mol |
IUPAC名 |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-11(18)14(12(19)9-10)20-7-5-6-13(20)21/h8-9H,5-7H2,1-4H3 |
InChIキー |
YUTAOUIMFQYOPE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCCC3=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







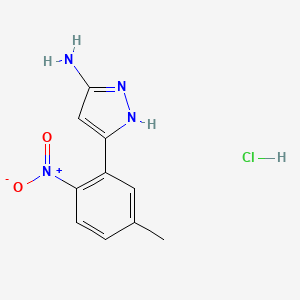

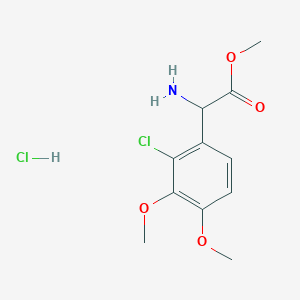
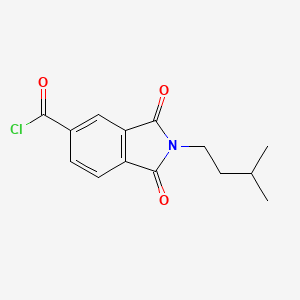
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)


